molecular formula C23H27ClN4O2S B12490176 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide

Cat. No.: B12490176
M. Wt: 459.0 g/mol
InChI Key: DQKRHNZVUNPDPS-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide is a complex organic compound that features a piperazine ring, a phenyl group, and a benzamide moiety

Properties

Molecular Formula

C23H27ClN4O2S

Molecular Weight

459.0 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C23H27ClN4O2S/c1-3-4-21(29)28-13-11-27(12-14-28)19-9-7-18(8-10-19)25-23(31)26-22(30)17-6-5-16(2)20(24)15-17/h5-10,15H,3-4,11-14H2,1-2H3,(H2,25,26,30,31)

InChI Key

DQKRHNZVUNPDPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a butanoyl group.

    Attachment to Phenyl Group: The functionalized piperazine is then attached to a phenyl group through a carbamothioyl linkage.

    Formation of Benzamide Moiety:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antipsychotic activities.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and benzamide compounds. For example:

  • **N-{[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl}-3-methylbenzamide
  • N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide

These compounds share structural similarities but may differ in their specific functional groups and substitutions, leading to variations in their chemical properties and biological activities. The uniqueness of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

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